molecular formula C23H26N2O6S B5608772 2-hydroxy-5-sulfobenzoic acid - 2,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine (1:1)

2-hydroxy-5-sulfobenzoic acid - 2,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine (1:1)

Cat. No. B5608772
M. Wt: 458.5 g/mol
InChI Key: DYHBVEVFIJVRFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-hydroxy-5-sulfobenzoic acid derivatives often involves organocatalytic reactions. For instance, Kiyani et al. (2015) demonstrated the use of 2-hydroxy-5-sulfobenzoic acid as an efficient organocatalyst for the one-pot three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This process highlights the versatility of 2-hydroxy-5-sulfobenzoic acid in catalyzing reactions under solvent-free conditions, yielding products in high efficiency with environmental benefits due to the avoidance of hazardous solvents (Kiyani et al., 2015).

Molecular Structure Analysis

The detailed molecular structure of such compounds is often elucidated through spectroscopic methods. Rufchahi and Gilani (2012) explored the synthesis and spectroscopic properties of azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, which shares structural similarities with the quinoline part of the compound . Their work provides insights into the solvent effects on ultraviolet–visible absorption spectra, which could be relevant for understanding the electronic structure and photophysical properties of the target compound (Rufchahi & Gilani, 2012).

properties

IUPAC Name

2,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine;2-hydroxy-5-sulfobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.C7H6O6S/c1-10-8-11(2)16-13(9-10)15(17)12-6-4-3-5-7-14(12)18-16;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h8-9H,3-7H2,1-2H3,(H2,17,18);1-3,8H,(H,9,10)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHBVEVFIJVRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3CCCCCC3=N2)N)C.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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